Cas no 10080-04-3 (1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea)

1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea structure
10080-04-3 structure
Product name:1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
CAS No:10080-04-3
MF:C15H17N3O3S
MW:319.37878
CID:1129693
PubChem ID:4229592

1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
    • ST50982048
    • AC1N65GX
    • CHEMBL22374
    • aromatic sulfonamide compound 21
    • CTK0G8621
    • DNC005758
    • ZINC06344454
    • 4-[2-(3-Phenyl-ureido)-ethyl]-benzenesulfonamide
    • N-phenyl{[2-(4-sulfamoylphenyl)ethyl]amino}carboxamide
    • ST50982048; AC1N65GX; CHEMBL22374; aromatic sulfonamide compound 21; CTK0G8621; DNC005758; ZINC06344454; 4-[2-(3-Phenyl-ureido)-ethyl]-benzenesulfonamide; N-phenyl{[2-(4-sulfamoylphenyl)ethyl]amino}carboxamide;
    • 4-(2-(((Phenylamino)carbonyl)amino)ethyl)benzenesulfonamide
    • BDBM16656
    • T6CD4C8ZX8
    • Benzenesulfonamide, 4-(2-(((phenylamino)carbonyl)amino)ethyl)-
    • UNII-T6CD4C8ZX8
    • 3-Phenyl-1-(2-(4-sulfamoylphenyl)ethyl)urea
    • Benzenesulfonamide, 4-[2-[[(phenylamino)carbonyl]amino]ethyl]-
    • DTXSID80401056
    • AKOS024355000
    • 10080-04-3
    • Urea, 1-phenyl-3-(p-sulfamoylphenethyl)-
    • PD181982
    • N-(4-aminosulfonylphenylethyl)-N'-phenyl-urea
    • 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea
    • Inchi: InChI=1S/C15H17N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,20,21)(H2,17,18,19)
    • InChI Key: CQMWNAHSFVPGJL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Computed Properties

  • Exact Mass: 319.09921
  • Monoisotopic Mass: 319.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 110A^2

Experimental Properties

  • PSA: 101.29
  • LogP: 3.94320

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